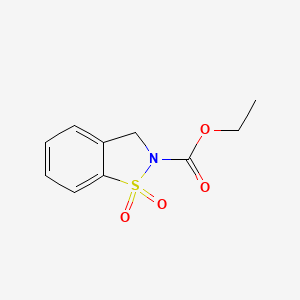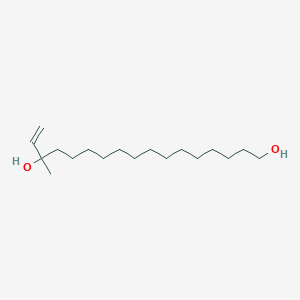![molecular formula C14H10O2S B14188604 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- CAS No. 922526-49-6](/img/structure/B14188604.png)
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a mercaptomethyl group attached, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- typically involves the reaction of naphthol with various reagents. One common method includes the use of α-naphthol and ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is stirred and then poured into ice-cooled water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The mercaptomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different naphthopyran derivatives.
Applications De Recherche Scientifique
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- has several scientific research applications:
Chemistry: It is used as a photochromic compound in the study of light-induced reactions and mechanisms.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular probe.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of smart materials that respond to light, such as photochromic lenses.
Mécanisme D'action
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- involves its ability to undergo photochromic changes. When exposed to light, the compound undergoes a ring-opening reaction to form a merocyanine dye, which is intensely colored . This property is utilized in various applications, including smart materials and molecular probes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Naphtho[1,2-b]pyran-2-one, 4-hydroxy-: This compound has a hydroxy group instead of a mercaptomethyl group and exhibits different reactivity and applications.
2H-Naphtho[1,2-b]pyran-2-one, 4-methyl-: This compound has a methyl group and is used in different industrial applications.
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- is unique due to its mercaptomethyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its photochromic properties make it particularly valuable in the development of smart materials and molecular probes.
Propriétés
Numéro CAS |
922526-49-6 |
|---|---|
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
4-(sulfanylmethyl)benzo[h]chromen-2-one |
InChI |
InChI=1S/C14H10O2S/c15-13-7-10(8-17)12-6-5-9-3-1-2-4-11(9)14(12)16-13/h1-7,17H,8H2 |
Clé InChI |
LJPZCHWPYVSTJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)

![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)

![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)

![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)

![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)

